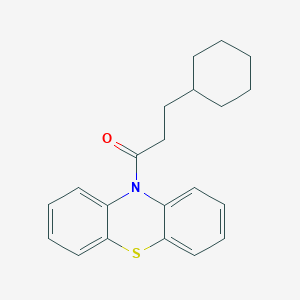
10-(3-cyclohexylpropanoyl)-10H-phenothiazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-(3-cyclohexylpropanoyl)-10H-phenothiazine is a chemical compound that belongs to the phenothiazine class. This compound has been extensively studied due to its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of 10-(3-cyclohexylpropanoyl)-10H-phenothiazine involves its interaction with dopamine and serotonin receptors in the brain. This compound acts as an antagonist at dopamine D2 receptors and as a partial agonist at serotonin 5-HT1A receptors. By modulating the activity of these receptors, this compound can regulate the release of neurotransmitters such as dopamine and serotonin, which play a crucial role in the regulation of mood, behavior, and cognition.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce a range of biochemical and physiological effects. This compound has been shown to decrease the release of dopamine in the prefrontal cortex and increase the release of dopamine in the striatum. It has also been found to decrease the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the regulation of stress responses.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 10-(3-cyclohexylpropanoyl)-10H-phenothiazine in lab experiments is its ability to modulate the activity of dopamine and serotonin receptors, which are involved in a range of physiological and behavioral processes. However, one of the limitations of using this compound is its potential for off-target effects, which may complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for the study of 10-(3-cyclohexylpropanoyl)-10H-phenothiazine. One area of interest is the potential of this compound in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is the development of more selective and potent analogs of this compound, which may have improved pharmacological properties. Additionally, the study of the biochemical and physiological effects of this compound may provide insights into the underlying mechanisms of psychiatric and neurological disorders.
Méthodes De Synthèse
The synthesis of 10-(3-cyclohexylpropanoyl)-10H-phenothiazine involves the reaction of 3-cyclohexylpropanoyl chloride with phenothiazine in the presence of a base such as sodium hydroxide. The reaction proceeds through an acylation mechanism, where the acyl chloride group of 3-cyclohexylpropanoyl chloride replaces the hydrogen atom of the phenothiazine molecule. The resulting compound is then purified through recrystallization.
Applications De Recherche Scientifique
10-(3-cyclohexylpropanoyl)-10H-phenothiazine has been extensively studied for its potential applications in scientific research. This compound has been shown to possess antipsychotic, anti-inflammatory, and analgesic properties. It has also been found to exhibit neuroprotective effects and has been studied for its potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
3-cyclohexyl-1-phenothiazin-10-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NOS/c23-21(15-14-16-8-2-1-3-9-16)22-17-10-4-6-12-19(17)24-20-13-7-5-11-18(20)22/h4-7,10-13,16H,1-3,8-9,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFKKNOKJYCEMCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclohexyl-5-[(2,2,2-trifluoroethoxy)methyl]-2-furamide](/img/structure/B5722843.png)


![diethyl 5-{[(3,4-dimethylphenyl)sulfonyl]amino}isophthalate](/img/structure/B5722866.png)
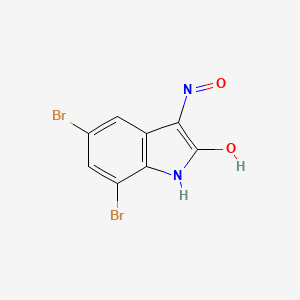
![2-(4-nitro-1H-imidazol-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5722886.png)
![4-({[(2-thienylcarbonyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5722908.png)
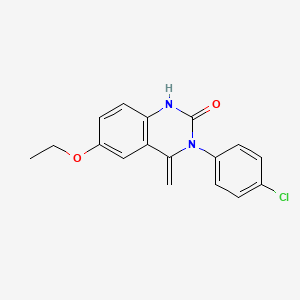

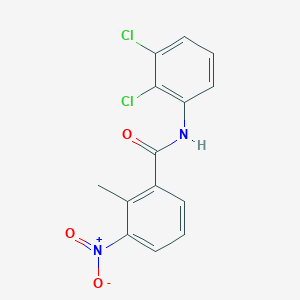
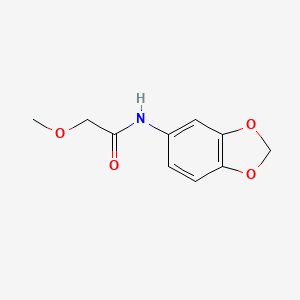
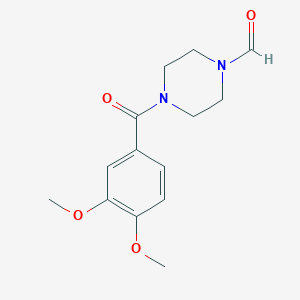
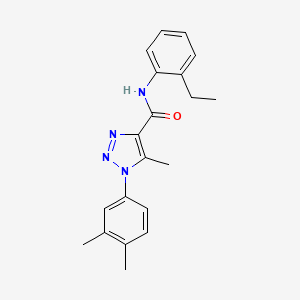
![5,5-dimethyl-2-{[(4-methyl-1-piperidinyl)carbonyl]amino}-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid](/img/structure/B5722955.png)